1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate
Description
Properties
IUPAC Name |
acetic acid;1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O5.C2H4O2/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;1-2(3)4/h1-3H,4H2,(H,10,13,14);1H3,(H,3,4)/b9-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCASJWXQFBOPZ-JSGFVSQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169910 | |
| Record name | Hydantoin, 1-((5-nitrofurfurylidene)amino)-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1749-92-4 | |
| Record name | Hydantoin, 1-((5-nitrofurfurylidene)amino)-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001749924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydantoin, 1-((5-nitrofurfurylidene)amino)-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 5-Nitrofurfural with Aminohydantoin Acetate
A widely reported method involves the condensation of 5-nitrofurfural with 3-aminohydantoin acetate under acidic or basic conditions.
Procedure :
-
Reactants :
-
5-Nitrofurfural (1.0 equiv)
-
3-Aminohydantoin acetate (1.2 equiv)
-
Solvent: Ethanol/water (4:1 v/v)
-
Catalyst: Concentrated HCl (0.1 equiv)
-
-
Conditions :
-
Temperature: 60–70°C
-
Duration: 6–8 hours
-
Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and recrystallization from methanol.
-
Mechanism :
The reaction proceeds via Schiff base formation, where the aldehyde group of 5-nitrofurfural reacts with the primary amine of 3-aminohydantoin acetate, followed by cyclodehydration to yield the hydantoin ring.
Yield : 58–65% (reported for analogous hydantoin derivatives).
Challenges :
Domino Condensation/Aza-Michael/N→O Acyl Migration
Adapted from methodologies for 1,3,5-trisubstituted hydantoins, this one-pot approach leverages carbodiimides and α,β-unsaturated carboxylic acids.
Procedure :
-
Reactants :
-
Carbodiimide (e.g., dicyclohexylcarbodiimide, 1.5 equiv)
-
Ethyl propiolate (as the α,β-unsaturated ester, 1.0 equiv)
-
5-Nitrofurfurylamine (1.0 equiv)
-
-
Conditions :
Mechanism :
-
Step 1 : Carbodiimide activates the carboxylic acid derivative for aza-Michael addition.
-
Step 2 : Intramolecular N→O acyl migration forms the hydantoin ring.
-
Step 3 : Nitro group stabilization via resonance with the furan ring.
Yield : 70–75% (optimized for trifluoromethyl analogs).
Advantages :
-
Regioselective formation minimizes byproducts.
-
Mild conditions preserve nitro functionality.
Solid-Phase Synthesis for High-Purity Batches
For pharmaceutical-grade material, solid-phase synthesis using resin-bound intermediates ensures >95% purity (HPLC).
Procedure :
-
Resin Functionalization : Wang resin pre-loaded with Fmoc-hydantoin acetate.
-
Coupling : 5-Nitrofurfurylideneamino group introduced via HBTU-mediated amide bond formation.
-
Cleavage : TFA/dichloromethane (95:5) releases the product.
Optimization :
-
Temperature : 0°C during coupling to prevent racemization.
-
Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Analytical Characterization
Key data for verifying structure and purity:
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 256.17 g/mol | MS (ESI+) |
| Purity | >95% | HPLC |
| Melting Point | 198–202°C (dec.) | Differential SC |
| λ<sub>max</sub> (UV) | 310 nm (nitro group) | UV-Vis |
Challenges and Optimization Strategies
Nitro Group Stability
The nitro group is prone to reduction under acidic or high-temperature conditions. Mitigation strategies include:
Chemical Reactions Analysis
1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives, which may exhibit enhanced antibacterial activity.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives, which can further undergo various substitution reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various nitrofuran derivatives with potential antibacterial properties.
Biology: The compound is studied for its effects on bacterial cells, including its ability to inhibit bacterial growth and biofilm formation.
Medicine: It is explored for its potential use in treating bacterial infections, particularly those caused by Gram-negative and Gram-positive bacteria.
Industry: The compound is used in the development of antibacterial coatings and materials for medical devices and surfaces .
Mechanism of Action
The antibacterial activity of 1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate is primarily due to its ability to interfere with bacterial DNA, RNA, and protein synthesis. The compound is converted by bacterial nitroreductases into reactive intermediates that form adducts with bacterial macromolecules, leading to cell death. This mechanism involves multiple molecular targets and pathways, making it effective against a broad range of bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitrofurantoin belongs to the nitrofuran antimicrobial class , which shares a common nitrofuran backbone but differs in substituents and pharmacological profiles. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Nitrofurantoin and Analogs
Key Differences in Pharmacological Activity
Spectrum of Activity: Nitrofurantoin is narrow-spectrum, primarily targeting UTIs, whereas Furazolidone and Nifuratel exhibit broader activity, including antiparasitic and antifungal effects . 3-Aminoalkylated derivatives (e.g., US Patent 3075973) are designed to enhance tissue penetration but remain investigational .
Synthetic Flexibility: Substitutions on the hydantoin ring (e.g., 3-aminoalkyl groups) or furan ring (e.g., p-methoxyphenyl) alter solubility and stability. For example, 3-aminoalkyl derivatives improve aqueous solubility, addressing Nitrofurantoin’s poor bioavailability .
Comparative Physicochemical Data
Table 2: Physicochemical Comparison
| Property | Nitrofurantoin | Furazolidone | Nifuratel |
|---|---|---|---|
| Molecular Formula | C₈H₆N₄O₅ | C₈H₇N₃O₅ | C₁₀H₁₁N₅O₅ |
| Molecular Weight (g/mol) | 238.16 | 225.16 | 289.23 |
| Solubility in Water | 1:5000 | 1:1000 | 1:2000 |
| Major Clinical Use | UTIs | GI infections | Urogenital infections |
Biological Activity
1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antineoplastic applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 256.17 g/mol. Its structure features a nitro group, which is significant for its biological activity, particularly in redox reactions that can lead to microbial cell death.
The biological activity of this compound is primarily attributed to its ability to undergo reductive bioactivation in anaerobic conditions. This process involves the generation of reactive intermediates that interact with cellular macromolecules, leading to:
- DNA Damage : The compound can bind to DNA, causing strand breaks and loss of helical structure.
- Inhibition of Cellular Processes : It affects various cellular pathways, including cell signaling and gene expression, ultimately leading to apoptosis in susceptible cells.
Biological Activities
Recent studies have highlighted diverse biological activities associated with this compound:
- Antimicrobial Activity : Nitro compounds have shown effectiveness against a range of bacteria and parasites. For instance, the nitro group induces redox reactions that can be toxic to microorganisms such as Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis .
- Antineoplastic Properties : The compound's ability to generate cytotoxic radicals makes it a candidate for cancer therapy, particularly in targeting hypoxic tumor environments where traditional therapies may fail .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for therapeutic applications:
- Antimicrobial Efficacy :
-
Mechanistic Insights :
- Research indicates that the mechanism involves enzymatic reduction in hypoxic conditions, leading to the formation of reactive species that damage cellular components . This has been particularly noted in studies involving Trypanosoma cruzi (Chagas disease) .
-
Pharmacokinetics :
- Similar compounds have shown high oral bioavailability (>90%), suggesting that this compound may also exhibit favorable pharmacokinetic properties when administered orally .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
